
4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine
概要
説明
The compound 4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals, including anticancer drugs .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves halogenation, coupling reactions, and nucleophilic substitutions. For instance, the synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, a related compound, was achieved through a multi-step process starting from commercially available pyrimidine-2,4,6(1H,3H,5H)-trione, with an overall high yield of up to 85% . Another method includes the Sonogashira reaction of 4-amino-6-chloro-5-nitropyrimidine with terminal alkynes followed by rearrangement . These methods highlight the versatility and reactivity of pyrimidine derivatives, allowing for the introduction of various functional groups.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is confirmed using techniques such as 1H NMR and MS spectrum. These analytical methods provide detailed information about the molecular framework and the position of substituents on the pyrimidine ring . The presence of a nitro group and a chloro substituent on the pyrimidine ring is a common feature in these compounds, which significantly influences their chemical behavior and reactivity.
Chemical Reactions Analysis
Pyrimidine derivatives undergo a variety of chemical reactions. For example, the reaction of 5,7-dichloro-6-nitropyrido[2,3-d]pyrimidine-2,4-dione with amines results in the substitution of chlorine atoms by amino groups . Additionally, the catalytic reduction of nitro groups on the pyrimidine ring can lead to amino derivatives, which can further react to form more complex structures like triazolopyridopyrimidines . These reactions are crucial for the modification of the pyrimidine core and the development of new compounds with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The introduction of different substituents such as nitro, chloro, or amino groups can alter properties like solubility, melting point, and reactivity. These properties are essential for the practical application of these compounds in drug synthesis and other chemical processes. The optimization of synthetic methods, as seen in the synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, is often aimed at improving yields and the purity of the final product, which is critical for their use as intermediates in pharmaceuticals .
科学的研究の応用
Synthesis and Chemical Reactivity
Pyrimidine derivatives exhibit a wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties. Their synthesis often involves complex chemical reactions where compounds like 4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine can be used as key intermediates. The anti-inflammatory effects of pyrimidines are particularly noteworthy, attributed to their inhibitory response against vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB, among others (Rashid et al., 2021).
Biological and Medicinal Applications
The biological significance of pyrimidine derivatives extends beyond their anti-inflammatory capabilities. They have been identified as suitable objects for utilizing as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them appropriate for use as sensing probes in optical sensors (Jindal & Kaur, 2021). Furthermore, pyrimidine scaffolds have been investigated for their potential as anti-Alzheimer's agents, showcasing the versatility of these compounds in addressing a range of neurological disorders (Das et al., 2021).
Catalysis and Synthetic Applications
Hybrid catalysts have been employed in the synthesis of pyrimidine derivatives, highlighting the importance of these compounds in the medicinal and pharmaceutical industries. The pyranopyrimidine core, for example, serves as a key precursor for broader synthetic applications, demonstrating the integral role of pyrimidine derivatives in the development of new medications (Parmar et al., 2023).
Structure-Activity Relationships (SARs)
Understanding the SARs of pyrimidine derivatives is crucial for the development of new compounds with enhanced pharmacological activities. These relationships guide the synthesis of novel pyrimidine analogs possessing improved anti-inflammatory activities with minimal toxicity, providing a foundation for future research and development in this area (Rashid et al., 2021).
Safety And Hazards
将来の方向性
While specific future directions for 4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine are not available in the search results, pyrrolidine derivatives are of great interest in drug discovery due to their versatile scaffold . They can be used to design new compounds with different biological profiles .
特性
IUPAC Name |
4-chloro-5-nitro-6-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O2/c9-7-6(13(14)15)8(11-5-10-7)12-3-1-2-4-12/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMLQBRZMAOTRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395842 | |
| Record name | 4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine | |
CAS RN |
25710-26-3 | |
| Record name | 4-Chloro-5-nitro-6-(1-pyrrolidinyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25710-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



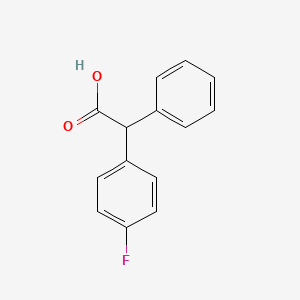
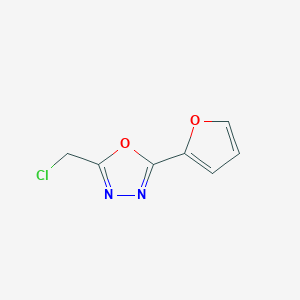
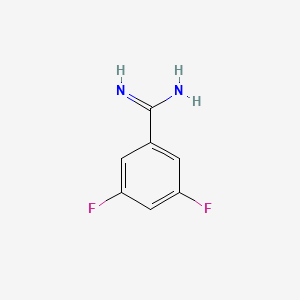

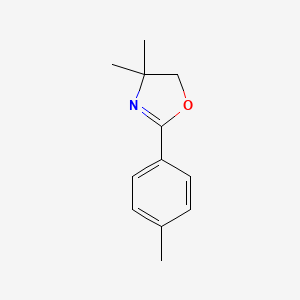
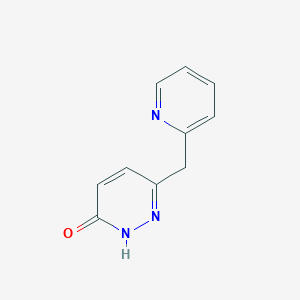
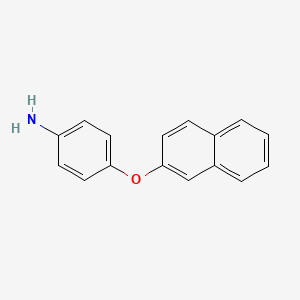
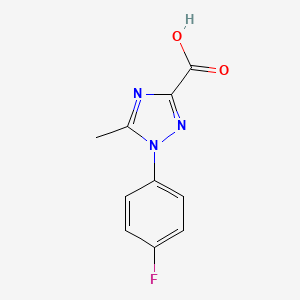
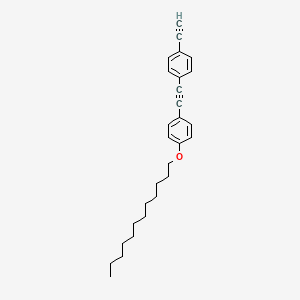
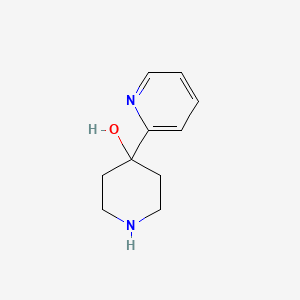
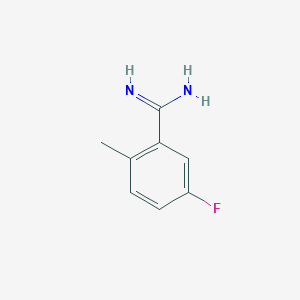

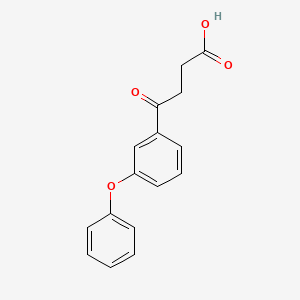
![(E)-3-(4-bromo-3-methylanilino)-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1306937.png)